2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c20-16(9-21-12-3-1-2-4-12)19-11-5-6-15(19)13-8-17-10-18-14(13)7-11/h8,10-12,15H,1-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLMLPJHQORKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone typically involves a multi-step process starting with the construction of the cyclohepta[d]pyrimidin ring. This is often achieved through cyclization reactions involving intermediate compounds. The cyclopentylthio group is then introduced via a substitution reaction, which requires specific reaction conditions such as controlled temperature and the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production methods would involve optimization of the synthetic route to ensure maximum yield and purity of the final product. This may include continuous flow reactions, which allow better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones when reacted with oxidizing agents.
Reduction: Reduction reactions might involve the cyclohepta[d]pyrimidin ring or the ethanone group, often leading to alcohols or amines.
Substitution: Substitution reactions, especially involving the cyclopentylthio group, are common. Typical reagents include halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or mCPBA.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions vary, but typically include oxidized or reduced derivatives of the original compound, or substituted products with different functional groups replacing the cyclopentylthio group.
Scientific Research Applications
2-(Cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone finds applications in:
Chemistry: As a key intermediate in the synthesis of more complex molecules and potential catalysts.
Biology: For studying enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, altering their function by either inhibiting or activating them. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their structure and activity.
Comparison with Similar Compounds
Research Implications and Limitations
- Metabolic Stability : The cyclopentylthio group in the target compound may confer resistance to oxidative metabolism compared to methyl or thiazole substituents.
- Data Gaps : Experimental data for the target compound (e.g., solubility, binding affinity) are absent in the provided evidence, necessitating further studies.
- Synthetic Challenges: The bicyclic epiminocycloheptapyrimidine core likely requires complex stereocontrolled synthesis, contrasting with simpler analogs like Compound B.
Q & A
Q. What are the established synthetic routes for this compound, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step reactions, such as 1,3-dipolar cycloaddition or nucleophilic substitution, to assemble the cyclopentylthio and epiminocycloheptapyrimidine moieties. For example:
- Step 1 : Formation of the azomethine ylide intermediate via condensation of substituted benzylamines with hydrazonoyl chlorides under reflux in ethanol .
- Step 2 : Stereochemical control is achieved using chiral auxiliaries or catalysts (e.g., triethylamine) to direct the cycloaddition reaction, ensuring the desired (5R,8S) configuration .
- Step 3 : Purification via slow evaporation of ethanolic solutions yields crystalline products suitable for X-ray analysis .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- X-ray crystallography : Essential for resolving stereochemistry and verifying the fused cycloheptapyrimidine framework. Crystals are grown via slow evaporation and analyzed for unit cell parameters .
- NMR spectroscopy : Use , , and 2D techniques (e.g., COSY, HSQC) to assign signals for the cyclopentylthio (δ ~2.5–3.5 ppm) and pyrimidine protons (δ ~7.5–8.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z 361.0 [M+H]) and purity (>95%) using reverse-phase chromatography .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; static-free equipment is recommended due to flammability concerns .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?
- Reproducibility checks : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs. For example, discrepancies in cycloaddition yields (72% vs. lower values) may arise from variations in reflux duration or solvent purity .
- Analytical validation : Cross-validate purity using orthogonal methods (e.g., HPLC vs. -NMR integration) to detect unaccounted impurities .
- Data sharing : Publish raw crystallographic data (e.g., CIF files) to allow independent verification of structural claims .
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- Target identification : Screen against kinase or GPCR assays due to structural similarity to triazoline derivatives with reported activity .
- Cell-based assays : Use HEK293 or CHO cells transfected with target receptors to measure cAMP or calcium signaling .
- Toxicology : Assess metabolic stability in liver microsomes and acute toxicity in rodent models (e.g., LD) .
Q. How can computational methods predict reactivity or biological interactions?
- DFT calculations : Model transition states of cycloaddition reactions to optimize stereoselectivity .
- Molecular docking : Simulate binding to protein targets (e.g., cyclooxygenase-2) using PubChem’s 3D conformer database .
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions to prioritize synthetic analogs .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Pharmacophore modeling : Map the cyclopentylthio and pyrimidine groups as essential for target binding, informed by structure-activity relationships (SAR) of similar epiminocyclohepta derivatives .
- Systems biology : Integrate omics data (e.g., transcriptomics) to identify downstream signaling pathways affected by the compound .
- Kinetic analysis : Apply Michaelis-Menten or Hill equations to enzyme inhibition assays, correlating IC values with structural modifications .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
